

# A Spectroscopic Guide to 5-Substituted Furan-2-Carbaldehydes for Researchers

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## Compound of Interest

Compound Name: 5-(2-Fluorophenyl)furan-2-carbaldehyde

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A comprehensive comparison of the spectroscopic characteristics of 5-substituted furan-2-carbaldehydes, crucial intermediates in medicinal chemistry and drug development. This guide provides researchers, scientists, and drug development professionals with a consolidated resource of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and a visualization of a key biological signaling pathway.

The furan-2-carbaldehyde scaffold is a privileged structure in the synthesis of novel therapeutic agents. The ability to modify the substituent at the 5-position allows for the fine-tuning of physicochemical properties and biological activity. A thorough understanding of the spectroscopic properties of these derivatives is paramount for their unambiguous identification, characterization, and quality control. This guide presents a comparative analysis of a range of 5-substituted furan-2-carbaldehydes, offering a valuable reference for researchers in the field.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 5-substituted furan-2-carbaldehydes. The data has been compiled from various sources and is presented to facilitate a direct comparison of the influence of the 5-substituent on the spectroscopic properties.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, ppm)

The chemical shift of the aldehydic proton is consistently found in the downfield region ( $\delta$  9.5-9.7 ppm). The electronic nature of the substituent at the 5-position influences the chemical shifts of the furan ring protons (H-3 and H-4).

Substituent (R)	Aldehyde-H (s)	H-3 (d)	H-4 (d)	Other Protons
-H[1]	9.64	7.70	6.60	-
-CH <sub>3</sub> [1]	9.51	7.19	6.23	2.41 (s, 3H)
-CH <sub>2</sub> CH <sub>3</sub> [1]	9.52	7.18	6.25	2.76 (q, 2H), 1.29 (t, 3H)
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> [1] [2]	9.51	7.16	6.23	2.69 (t, 2H), 1.72 (m, 2H), 0.97 (t, 3H)
-Br	~9.5-9.6	~7.2-7.3	~6.5-6.6	-
-NO <sub>2</sub>	~9.7	~7.8	~7.5	-
-CH <sub>2</sub> OH	~9.5-9.6	~7.2-7.3	~6.4-6.5	4.7-4.8 (s, 2H)

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, ppm)

The carbonyl carbon of the aldehyde group typically resonates around  $\delta$  175-180 ppm. The chemical shifts of the furan ring carbons are sensitive to the nature of the 5-substituent.

Substituent (R)	C=O	C-2	C-5	C-3	C-4	Other Carbons
-H[3]	177.6	152.9	148.1	121.1	112.6	-
-CH <sub>3</sub> [4][5]	176.8	152.0	159.8	124.0	109.6	14.0
-CH <sub>2</sub> CH <sub>3</sub>	176.9	152.0	165.4	122.9	108.9	21.6, 12.1
-						
CH <sub>2</sub> CH <sub>2</sub> C H <sub>3</sub> [2]	176.9	151.8	163.9	123.5	108.7	30.3, 20.9, 13.6
-Br	~176	~153	~130	~124	~115	-
-NO <sub>2</sub>	~175	~154	~150	~122	~114	-
-CH <sub>2</sub> OH	~177	~153	~160	~122	~110	~57

## Infrared (IR) Spectral Data (cm<sup>-1</sup>)

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is a characteristic feature in the IR spectra of these compounds, typically observed in the range of 1670-1700 cm<sup>-1</sup>.

Substituent (R)	$\nu(\text{C=O})$	$\nu(\text{C-H aldehyde})$	$\nu(\text{C=C furan})$	$\nu(\text{C-O-C furan})$
-H[1]	1687	2847, 2715	~1570, 1470	~1020
-CH <sub>3</sub> [1]	~1680	~2830, 2730	~1580, 1480	~1025
-CH <sub>2</sub> CH <sub>3</sub> [1]	~1678	~2835, 2735	~1582, 1485	~1028
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> [1]	~1675	~2840, 2740	~1585, 1490	~1030
-Br	~1670-1680	~2820, 2720	~1560, 1460	~1020
-NO <sub>2</sub>	~1680-1690	~2850, 2750	~1590, 1520 (NO <sub>2</sub> )	~1015
-CH <sub>2</sub> OH	~1670-1680	~2830, 2730	~1575, 1475	~1020

## Mass Spectrometry (MS) Data - Key Fragments (m/z)

The mass spectra of these compounds typically show the molecular ion peak ( $M^+$ ) and characteristic fragmentation patterns, including the loss of the formyl group ( $[M-29]^+$ ).

Substituent (R)	Molecular Ion ( $M^+$ )	$[M-1]^+$	$[M-29]^+$ (Loss of CHO)	Other Key Fragments
-H[1]	96	95	67	-
-CH <sub>3</sub> [1][6]	110	109	81	-
-CH <sub>2</sub> CH <sub>3</sub> [1]	124	123	95	109 ( $[M-15]^+$ )
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> [1]	138	137	109	110 ( $[M-28]^+$ )
-Br	174/176	173/175	145/147	-
-NO <sub>2</sub>	141	140	112	95 ( $[M-NO_2]^+$ )
-CH <sub>2</sub> OH[7]	126	125	97	98 ( $[M-CO]^+$ )

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-substituted furan-2-carbaldehydes.

### Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
  - $^1\text{H}$  NMR: Standard pulse sequences are used with a spectral width of 0-10 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a

relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR: Proton-decoupled spectra are typically acquired over a spectral width of 0-220 ppm.

## Infrared (IR) Spectroscopy[1]

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.
- Sample Preparation (ATR): For liquid samples, a single drop is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal, and firm contact is ensured.
- Data Acquisition: Spectra are typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Instrumentation: Electron Ionization (EI) mass spectra are typically recorded on a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
- Data Acquisition: The sample is introduced into the ion source (typically at 70 eV). The mass analyzer scans a range of  $m/z$  values to detect the molecular ion and fragment ions.

## Biological Activity: Induction of Apoptosis

Several 5-substituted furan-2-carbaldehyde derivatives have demonstrated promising anticancer activity, often through the induction of apoptosis (programmed cell death).[8][9] One of the key mechanisms involved is the intrinsic or mitochondrial pathway of apoptosis.[8]

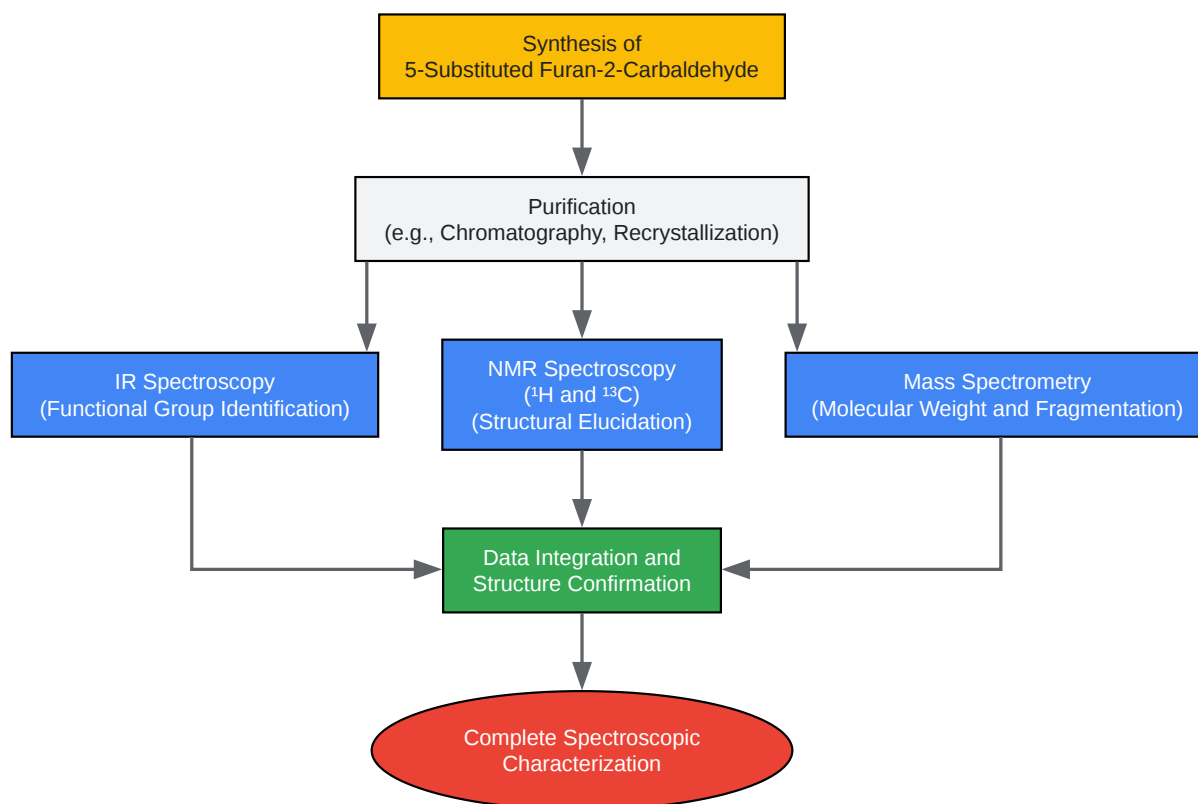


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Caption: Intrinsic apoptosis pathway induced by 5-substituted furan-2-carbaldehydes.

## Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel 5-substituted furan-2-carbaldehyde is outlined below.



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Caption: Workflow for the spectroscopic analysis of 5-substituted furan-2-carbaldehydes.

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